Cas no 2287271-15-0 (2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid)

2-[1-(2-Cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid is a benzotriazole derivative with a cyclopropoxyethyl substituent, offering unique structural and functional properties. Its molecular design combines the stability of the benzotriazole core with the reactivity of the acetic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The cyclopropoxyethyl group enhances lipophilicity, potentially improving membrane permeability in bioactive compounds. This compound is particularly valuable for researchers exploring novel heterocyclic frameworks or developing targeted inhibitors. Its well-defined structure allows for precise modifications, facilitating the study of structure-activity relationships in medicinal chemistry. High purity and consistent performance make it suitable for advanced research applications.
2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid structure
2287271-15-0 structure
Product name:2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid
CAS No:2287271-15-0
MF:C13H15N3O3
MW:261.276502847672
CID:5832581
PubChem ID:165737746

2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-6750305
    • 2287271-15-0
    • 2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid
    • Inchi: 1S/C13H15N3O3/c17-12(18)8-9-2-1-3-11-13(9)16(15-14-11)6-7-19-10-4-5-10/h1-3,10H,4-8H2,(H,17,18)
    • InChI Key: XUVPAONNDRILEY-UHFFFAOYSA-N
    • SMILES: O(CCN1C2C(=CC=CC=2CC(=O)O)N=N1)C1CC1

Computed Properties

  • Exact Mass: 261.11134135g/mol
  • Monoisotopic Mass: 261.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.2Ų
  • XLogP3: 0.9

2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6750305-0.05g
2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid
2287271-15-0
0.05g
$1368.0 2023-05-30
Enamine
EN300-6750305-2.5g
2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid
2287271-15-0
2.5g
$3191.0 2023-05-30
Enamine
EN300-6750305-1.0g
2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid
2287271-15-0
1g
$1629.0 2023-05-30
Enamine
EN300-6750305-5.0g
2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid
2287271-15-0
5g
$4722.0 2023-05-30
Enamine
EN300-6750305-0.1g
2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid
2287271-15-0
0.1g
$1433.0 2023-05-30
Enamine
EN300-6750305-0.25g
2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid
2287271-15-0
0.25g
$1498.0 2023-05-30
Enamine
EN300-6750305-10.0g
2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid
2287271-15-0
10g
$7004.0 2023-05-30
Enamine
EN300-6750305-0.5g
2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid
2287271-15-0
0.5g
$1563.0 2023-05-30

Additional information on 2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid

Compound CAS No. 2287271-15-0: 2-[1-(2-Cyclopropoxyethyl)-1H-1,2,3-Benzotriazol-7-yl]Acetic Acid

The compound CAS No. 2287271-15-0, also known as 2-[1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-7-yl]acetic acid, is a highly specialized organic compound with a unique structure and diverse applications. This compound belongs to the class of benzotriazole derivatives, which have gained significant attention in recent years due to their versatile properties and potential in various fields such as pharmaceuticals, agrochemicals, and materials science.

The molecular structure of this compound is characterized by a benzotriazole ring system substituted with a cyclopropoxyethyl group and an acetic acid moiety. The benzotriazole core provides a rigid and aromatic framework, while the cyclopropoxyethyl group introduces flexibility and potential for hydrogen bonding. The acetic acid group further enhances the compound's functional versatility, making it suitable for various chemical modifications and biological interactions.

Recent studies have highlighted the potential of this compound in the development of new drug candidates. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For instance, researchers have explored its role as a potential inhibitor of certain kinases, which are critical in cellular signaling pathways. The compound's ability to modulate these pathways makes it a promising candidate for therapeutic interventions in diseases such as cancer and inflammatory disorders.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. Its ability to interact with plant enzymes and influence metabolic pathways has led to investigations into its potential as a growth regulator or pest control agent. The cyclopropoxyethyl group plays a crucial role in these interactions, contributing to the compound's bioavailability and efficacy.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to improve yield and purity, ensuring that the compound is accessible for large-scale applications. The use of environmentally friendly reagents and energy-efficient reaction conditions has also been emphasized in recent studies, aligning with global sustainability goals.

From a materials science perspective, this compound has been explored for its potential in creating advanced materials with tailored properties. Its aromaticity and functional groups make it suitable for applications in polymer chemistry and nanotechnology. For example, researchers have investigated its use as a building block for constructing supramolecular assemblies and functional polymers.

The latest research on this compound has also delved into its environmental impact and degradation pathways. Understanding how this compound interacts with environmental systems is crucial for assessing its safety and sustainability. Studies have shown that under certain conditions, the compound undergoes hydrolysis or microbial degradation, reducing its persistence in the environment.

In conclusion, CAS No. 2287271-15-0 represents a cutting-edge organic compound with a wide range of applications across multiple disciplines. Its unique structure, functional groups, and versatile properties make it an exciting subject for ongoing research and development. As new insights emerge from interdisciplinary studies, this compound is poised to play an increasingly important role in advancing science and technology.

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